![molecular formula C12H8N2 B12954418 Benzo[f]cinnoline CAS No. 23992-63-4](/img/structure/B12954418.png)
Benzo[f]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]cinnoline: is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ . It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This heterocyclic compound is known for its unique structure, which includes a fused benzene and cinnoline ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo[f]cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzo[f]cinnoline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzo[f]cinnoline is used as a ligand to construct metal complexes, which are valuable in catalysis and materials science .
Biology and Medicine: The compound has shown potential in biological applications, including as a biosensor and in anticancer research .
Industry: this compound derivatives are used in the development of organic field-effect transistors and as fluorophores for biological studies .
Mecanismo De Acción
The mechanism by which benzo[f]cinnoline exerts its effects is not fully understood. it is known to interact with various molecular targets and pathways. For example, its role as a ligand in metal complexes suggests that it can influence catalytic processes and electron transfer reactions .
Comparación Con Compuestos Similares
Cinnoline: An aromatic heterocyclic compound with the formula C₈H₆N₂.
Quinoxaline: Another nitrogen-containing heterocycle with the formula C₈H₆N₂.
Quinazoline: A heterocyclic compound with the formula C₈H₆N₂.
Uniqueness: Benzo[f]cinnoline is unique due to its tricyclic structure, which includes a fused benzene and cinnoline ring system. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
23992-63-4 |
|---|---|
Fórmula molecular |
C12H8N2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
benzo[f]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
Clave InChI |
FCEUOTOBJMBWHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


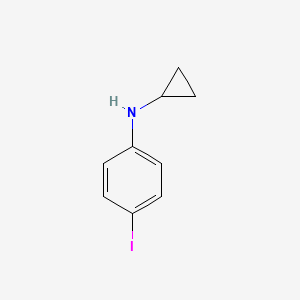
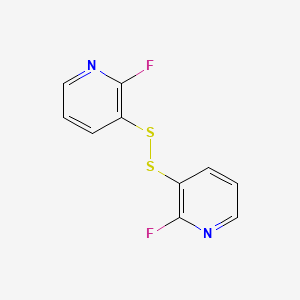
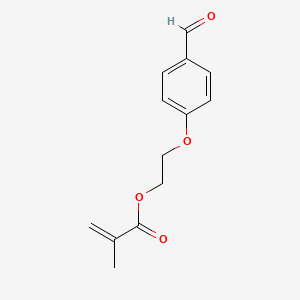
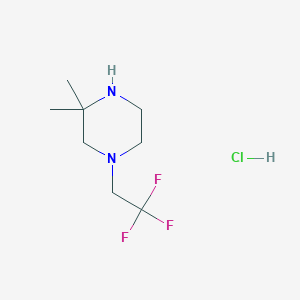
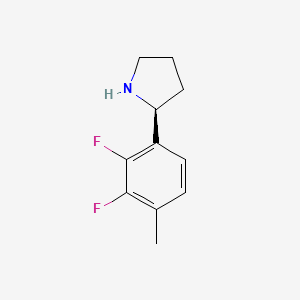
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

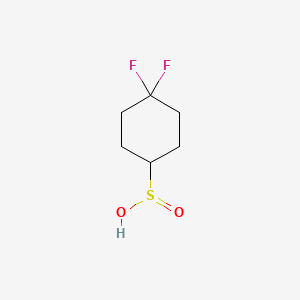
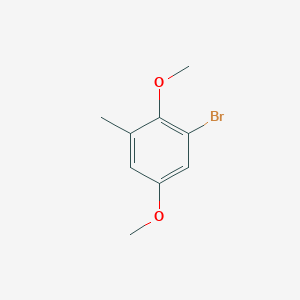


![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
